molecular formula C14H27N9O2 B12077560 2-amino-1-[2-[2-[2-[2-(2-amino-4-oxo-5H-imidazol-1-yl)ethylamino]ethylamino]ethylamino]ethyl]-5H-imidazol-4-one CAS No. 98690-28-9

2-amino-1-[2-[2-[2-[2-(2-amino-4-oxo-5H-imidazol-1-yl)ethylamino]ethylamino]ethylamino]ethyl]-5H-imidazol-4-one

Cat. No.: B12077560
CAS No.: 98690-28-9
M. Wt: 353.42 g/mol
InChI Key: UYAQFOXKLUQFHU-UHFFFAOYSA-N
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Description

    This complex molecule belongs to the imidazole family, which is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds

    Structure: The compound’s structure consists of multiple interconnected imidazole rings, with amino and oxo (carbonyl) groups.

    Natural Occurrence: Imidazole serves as a core component in various natural products, including histidine, purine, histamine, and DNA structures.

  • Preparation Methods

      Synthetic Routes: Several synthetic routes exist for this compound, involving cyclization reactions and functional group manipulations.

      Reaction Conditions: These routes often utilize reagents like ammonia, glyoxal, and other precursors.

      Industrial Production: While industrial-scale production methods may vary, chemical synthesis remains the primary approach.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Examples include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

      Major Products: Depending on reaction conditions, products may include derivatives with modified functional groups or additional rings.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.

      Biology: Imidazole derivatives may exhibit antimicrobial, anti-inflammatory, and antitumor properties.

      Medicine: Some commercially available drugs contain the 1,3-diazole ring, such as metronidazole (antibacterial) and omeprazole (antiulcer).

      Industry: Imidazole-based compounds find applications in pharmaceuticals, agrochemicals, and materials science.

  • Mechanism of Action

      Targets: The compound likely interacts with specific molecular targets, affecting cellular processes.

      Pathways: Further research is needed to elucidate its precise mechanism within biological systems.

  • Comparison with Similar Compounds

    Properties

    CAS No.

    98690-28-9

    Molecular Formula

    C14H27N9O2

    Molecular Weight

    353.42 g/mol

    IUPAC Name

    2-amino-3-[2-[2-[2-[2-(2-imino-4-oxoimidazolidin-1-yl)ethylamino]ethylamino]ethylamino]ethyl]-4H-imidazol-5-one

    InChI

    InChI=1S/C14H27N9O2/c15-13-20-11(24)9-22(13)7-5-18-3-1-17-2-4-19-6-8-23-10-12(25)21-14(23)16/h17-19H,1-10H2,(H2,15,20,24)(H2,16,21,25)

    InChI Key

    UYAQFOXKLUQFHU-UHFFFAOYSA-N

    Canonical SMILES

    C1C(=O)NC(=N)N1CCNCCNCCNCCN2CC(=O)N=C2N

    Origin of Product

    United States

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